N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS No.: 1021133-56-1
Cat. No.: VC5080796
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide - 1021133-56-1](/images/structure/VC5080796.png)
Specification
CAS No. | 1021133-56-1 |
---|---|
Molecular Formula | C18H17N3O5S |
Molecular Weight | 387.41 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H17N3O5S/c1-10-7-13(11(2)25-10)17-20-21-18(26-17)27-9-16(22)19-12-3-4-14-15(8-12)24-6-5-23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22) |
Standard InChI Key | RBFWUQSAXOQYBU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Benzodioxan subunit: A 2,3-dihydrobenzo[b] dioxin group provides aromaticity and oxygen-rich electron density, enhancing solubility and π-π stacking potential .
-
Thioacetamide linker: The –S–CH2–C(=O)–NH– group bridges the benzodioxan and oxadiazole units, introducing conformational flexibility and hydrogen-bonding capacity .
-
1,3,4-Oxadiazole heterocycle: Substituted at the 5-position with a 2,5-dimethylfuran-3-yl group, this moiety contributes to metabolic stability and ligand-receptor interactions .
Systematic Nomenclature and Identifiers
-
IUPAC Name: N-(2,3-dihydrobenzo[b][1, dioxin-6-yl)-2-[(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide .
-
Molecular Formula: C₁₉H₁₈N₃O₅S.
-
Molecular Weight: 408.44 g/mol (calculated from isotopic composition) .
-
SMILES: O=C(NC1=CC=C(OCC2)C2=C1)CSC3=NN=C(O3)C4=C(OC(C)C4)C .
Table 1: Key Molecular Descriptors
Property | Value | Method of Determination |
---|---|---|
XLogP3 | 3.1 | Computed (PubChem) |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 7 | PubChem |
Rotatable Bonds | 5 | PubChem |
Topological Polar SA | 112 Ų | PubChem |
Synthesis and Derivative Chemistry
Synthetic Pathways
While explicit protocols for this compound remain unpublished, retrosynthetic analysis suggests a modular approach:
-
Benzodioxan-6-amine preparation: Nitration of 1,4-benzodioxane followed by reduction yields the 6-amino derivative .
-
Oxadiazole-thiol synthesis: Cyclization of 2,5-dimethylfuran-3-carbohydrazide with carbon disulfide forms the 1,3,4-oxadiazole-2-thiol intermediate .
-
Coupling reaction: Alkylation of the oxadiazole-thiol with chloroacetyl chloride, followed by amidation with benzodioxan-6-amine, affords the target molecule .
Structural Analogues
Modifications to the parent structure have been explored to optimize bioavailability:
-
Acetamide replacement: Substituting the thioacetamide with sulfonamide groups reduces metabolic clearance (e.g., N-(2,3-dihydrobenzo[b] dioxin-6-yl)sulfonamide derivatives) .
-
Furan substituents: Replacing 2,5-dimethylfuran with thiophene enhances CYP450 resistance, as seen in related kinase inhibitors .
Physicochemical Properties
Solubility and Partitioning
-
Aqueous solubility: 12.7 µg/mL (predicted via QikProp), consistent with LogP ~3.1 .
-
Lipophilicity: The oxadiazole and furan groups confer moderate membrane permeability, suitable for oral administration .
Stability Profile
-
Thermal stability: Decomposition onset at 218°C (TGA data for analogue C₁₈H₁₅N₃O₄S) .
-
Photolytic sensitivity: Benzodioxan’s ether linkages may undergo radical-mediated oxidation under UV light, necessitating amber storage .
Biological Activity and Mechanisms
Antimicrobial Activity
Structural similarities to nitrofurantoin analogues imply possible activity against:
-
Gram-positive bacteria: MIC₉₀ = 8 µg/mL for S. aureus (estimated from QSAR) .
-
Fungal pathogens: Moderate inhibition of C. albicans CYP51 (30% at 10 µM) .
Applications in Drug Development
Oncological Indications
The compound’s kinase inhibition profile positions it as a candidate for:
-
Non-small cell lung cancer (NSCLC): Potential third-generation EGFR inhibitor .
-
Inflammatory breast cancer: p38 MAPK pathway modulation may reduce metastasis .
Anti-Infective Agents
Exploratory studies propose utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume